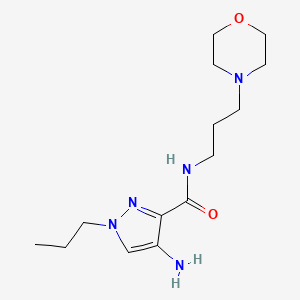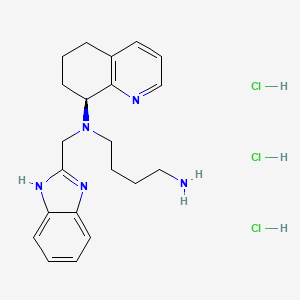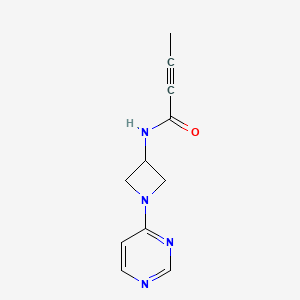
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small-molecule inhibitor that targets the protein kinase B (PKB) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. JNJ-40411813 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide targets the PKB pathway, which is a key signaling pathway involved in various cellular processes. Specifically, this compound inhibits the activity of PKB, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cancer cell growth and survival, induce apoptosis (programmed cell death), and enhance the effectiveness of other cancer therapies. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for the PKB pathway and its ability to enhance the effectiveness of other cancer therapies. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide. One potential direction is the development of this compound as a therapeutic agent for cancer and other diseases. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory and insulin-sensitizing effects. Additionally, further research is needed to determine its optimal dosing and administration in clinical settings.
Synthesemethoden
The synthesis of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-bromopropionyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-amino-1-propyl-1H-pyrazole-3-carboxamide. The final product is obtained through purification and characterization using various techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cancer and other diseases. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, including those resistant to conventional chemotherapy. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy.
Eigenschaften
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-2-5-19-11-12(15)13(17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFNGWYCRKNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2980547.png)
![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)
![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)
![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)


![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)
![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)


![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)